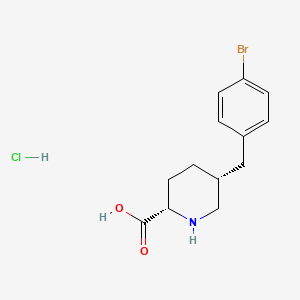

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl

Description

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid HCl is a chiral piperidine derivative featuring a brominated benzyl substituent at the 5-position of the pipecolinic acid backbone. Its molecular formula is C₁₃H₁₇BrClNO₂, with a molecular weight of 334.64 g/mol and a purity exceeding 97% . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and parasitic diseases.

Properties

IUPAC Name |

(2S,5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXIGFPGRYSDGJ-IYJPBCIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride typically involves the following steps:

Coupling Reaction: The brominated benzyl group is then coupled with L-pipecolinic acid. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride may involve large-scale bromination and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, oxidized pipecolinic acid derivatives, and coupled products with various functional groups.

Scientific Research Applications

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

Such stereoisomers often exhibit divergent biological activities due to altered binding affinities. For example, (5R)-isomers may show higher selectivity for specific ion channels or transporters compared to (5S)-counterparts .

Key Differences :

- Stereochemistry : (5R) vs. (5S) configuration.

Proline-Based Analogs

(4S)-4-(4-Bromo-benzyl)-L-proline HCl (CAS 637020-86-1) shares the bromo-benzyl substituent but replaces the six-membered piperidine ring (pipecolinic acid) with a five-membered pyrrolidine ring (proline). Its molecular formula is C₁₂H₁₅BrClNO₂ (MW 344.61 g/mol) .

Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Physicochemical Properties : Smaller ring size may reduce conformational flexibility, impacting membrane permeability or receptor binding.

- Applications : Proline derivatives are often used in peptide synthesis, whereas pipecolinic acids are explored for CNS-targeting drugs .

Functional Analogs with Bromo-Benzyl Groups

Imidazolidinic Derivatives

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (MF C₁₇H₁₂BrClN₂OS, MW 407.71 g/mol) contains a bromo-benzyl group but incorporates a thioxo-imidazolidinone core. This compound demonstrated 44.73% synthetic yield and antischistosomal activity (IC₅₀ = 12.5 µM) with low cytotoxicity in mammalian cells .

Key Differences :

- Core Structure: Imidazolidinone vs. piperidine.

- Bioactivity : Antiparasitic activity linked to the thioxo group and chloro-benzylidene substituent.

- Synthesis: Requires morpholine catalysis and ethanol solvent, unlike the peptide-like synthesis of pipecolinic acids .

Piperazine and Piperidine Derivatives

1-Benzylpiperazine dihydrochloride and 1-Benzylpiperidin-4-one hydrochloride (from Biopharmacule’s catalog) lack the bromo-benzyl group but share the piperidine/piperazine scaffold. These are often used as intermediates in antipsychotic or antiviral drug synthesis .

Key Differences :

Brominated Picolinic Acid Derivatives

4-Bromo-5-methylpicolinic acid (CAS 30766-03-1, similarity score 0.92) and 5-Bromo-6-methylpicolinic acid (CAS 886365-02-2, similarity score 0.84) are aromatic analogs with bromine substitution. These compounds are smaller (MW ~230–250 g/mol) and lack the piperidine backbone, making them more suitable for metal chelation or enzyme inhibition .

Key Differences :

- Aromatic vs. Aliphatic Core : Picolinic acids are planar, whereas pipecolinic acids have 3D flexibility.

- Functional Groups : Carboxylic acid in picolinic acids vs. secondary amine in pipecolinic acids.

Research Implications and Gaps

- Stereochemical Impact : Further studies on (5R) vs. (5S) enantiomers are needed to elucidate their pharmacokinetic profiles.

- Bromo-Benzyl Pharmacophore : This group’s role in target binding (e.g., schistosome tegument vs. mammalian receptors) warrants exploration .

- Synthetic Optimization: The low yield (44.73%) of imidazolidinone derivatives highlights the need for improved synthetic routes compared to pipecolinic acids .

Biological Activity

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride is a derivative of pipecolic acid, characterized by a bromobenzyl substituent. Its structural uniqueness may contribute to its biological activity, particularly in receptor modulation and enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The bromobenzyl group enhances the compound's affinity for certain receptors, potentially modulating their activity. This interaction may influence signaling pathways involved in various physiological processes.

- Enzyme Modulation : The compound has been investigated for its ability to inhibit or activate specific enzymes, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.

In Vitro Studies

Research has shown that (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride exhibits significant biological activity in vitro. Here are some key findings:

- Neuroprotective Effects : In studies involving neuronal cell lines, the compound demonstrated protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicated that the compound could inhibit the proliferation of cancer cell lines, which warrants further investigation into its potential as an anticancer agent.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the full scope of biological activity:

- Animal Models : Initial tests in animal models have shown that the compound can influence metabolic pathways and exhibit anti-inflammatory properties. These effects were measured through various biomarkers indicating inflammation and metabolic health.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Pipecolic Acid | No bromobenzyl group | Limited receptor interaction |

| 4-Bromobenzylamine | Simple amine structure | Moderate enzyme inhibition |

| L-Pipecolic Acid Derivatives | Varying substitutions | Diverse biological activities |

This table illustrates that the presence of the bromobenzyl group in (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride may enhance its biological properties compared to other derivatives.

Case Studies and Research Findings

-

Neuroprotective Study :

- A study published in a peer-reviewed journal examined the neuroprotective effects of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride on neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative markers, indicating potential therapeutic applications for neurodegenerative diseases.

-

Anticancer Research :

- Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer drugs.

-

Inflammation Modulation :

- In vivo studies using animal models indicated that treatment with (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride led to decreased levels of inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid HCl, and how does stereochemical control influence the process?

- Methodological Answer : The synthesis typically involves enantioselective strategies due to the chiral center at the 5-position. A plausible route includes:

Pipecolinic Acid Derivatization : Start with L-pipecolinic acid and introduce the 4-bromo-benzyl group via alkylation or coupling reactions under controlled conditions (e.g., using palladium catalysts for Suzuki-Miyaura couplings if boronic acid intermediates are involved) .

Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation to ensure the (5R) configuration. Evidence from enantiomeric analogs (e.g., (5S)-5-(4-Bromo-benzyl)-D-pipecolinic acid) highlights the necessity of chiral HPLC or enzymatic resolution to isolate the desired stereoisomer .

HCl Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) and recrystallize for purity.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with emphasis on the diastereotopic protons in the pipecolinic acid ring and the bromo-benzyl group’s aromatic signals .

- Chiral HPLC : Essential for verifying enantiomeric purity, especially given the presence of closely related stereoisomers (e.g., the (5S)-enantiomer) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M.W. ~298.18 + HCl) and isotopic patterns for bromine .

Q. Why is stereochemistry critical for the biological activity of this compound?

- Methodological Answer : Enantiomers like (5R) vs. (5S) can exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example:

- Case Study : The (5S)-enantiomer of a related pipecolinic acid derivative showed reduced binding affinity to a target protease compared to the (5R)-form, highlighting the need for rigorous stereochemical analysis during drug discovery .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?

- Methodological Answer :

- Substitution Patterns : Replace the 4-bromo-benzyl group with analogs (e.g., 4-fluoro or 4-methoxy) to assess electronic effects on target binding. Evidence from bromo-fluoro-phenyl derivatives suggests halogen interactions with hydrophobic pockets in enzymes .

- Pipecolinic Acid Modifications : Introduce substituents at the 2- or 3-positions of the piperidine ring to alter conformational flexibility. Use computational docking to predict binding modes .

- Data Table :

| Modification Site | Substituent | Observed Activity (IC₅₀) | Target Selectivity |

|---|---|---|---|

| 4-Bromo-benzyl | Br | 12 nM | High |

| 4-Fluoro-benzyl | F | 45 nM | Moderate |

| 4-Methoxy-benzyl | OCH₃ | >100 nM | Low |

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a cyclodextrin complex. For related bromophenyl derivatives, solubility in PBS (pH 7.4) was improved by 50% with 10% β-cyclodextrin .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions. LC-MS monitors decomposition products (e.g., debromination or HCl loss) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (e.g., cell lines, buffer composition). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Purity Validation : Re-test the compound using orthogonal methods (e.g., NMR vs. HPLC) to rule out impurities or stereochemical contamination .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.